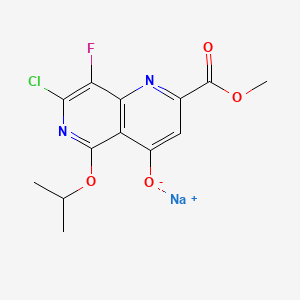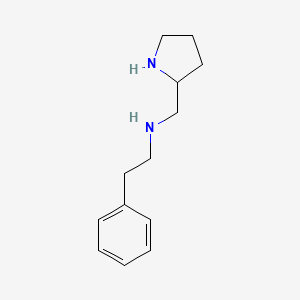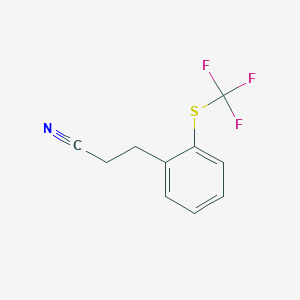
Thalidomide-5'-C3-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-C3-PEG2-acid is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. This derivative is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with a carboxylic acid. The PEG (polyethylene glycol) spacer enhances its water solubility, making it a valuable tool in biochemical research and drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-C3-PEG2-acid involves the reaction of thalidomide with a PEG linker that has a terminal carboxylic acid group. The reaction typically requires the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5’-C3-PEG2-acid are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .
化学反应分析
Types of Reactions: Thalidomide-5’-C3-PEG2-acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo non-enzymatic hydrolysis, breaking down into its constituent parts.
Amide Bond Formation: Reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Amide Bond Formation: Requires activators like EDC or HATU and is usually conducted in organic solvents such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Major Products:
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
Amide Bond Formation Products: Stable amide-linked conjugates with primary amines.
科学研究应用
Thalidomide-5’-C3-PEG2-acid is primarily used in the development of PROTACs, which are designed to target and degrade specific proteins within cells. This compound has applications in:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
Thalidomide-5’-C3-PEG2-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system. The PEG linker enhances solubility and facilitates the delivery of the compound to its molecular targets .
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide and Pomalidomide: Thalidomide derivatives with enhanced efficacy and reduced side effects.
Thalidomide-5-PEG2-Cl: Another PROTAC building block with a similar structure but different functional groups.
Uniqueness: Thalidomide-5’-C3-PEG2-acid is unique due to its PEG linker, which improves water solubility and facilitates its use in various biochemical applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in the synthesis of PROTACs and other complex molecules .
属性
分子式 |
C21H24N2O8 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H24N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,1-2,5-11H2,(H,25,26)(H,22,24,27) |
InChI 键 |
GTGCYJYRVBGDPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


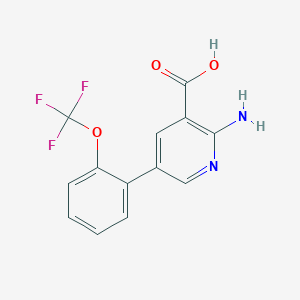
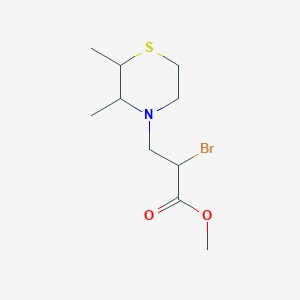
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
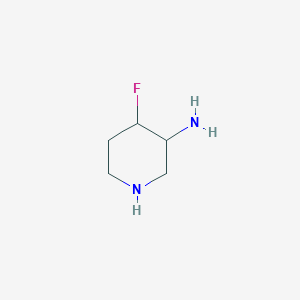
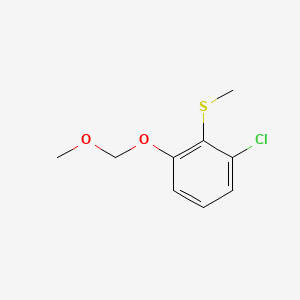
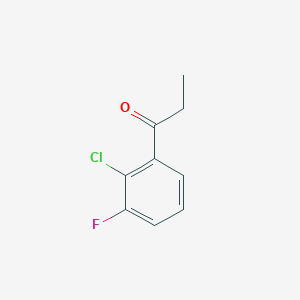
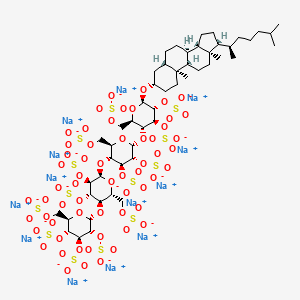
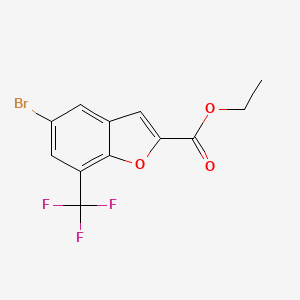
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)
